molecular formula C34H31N5O6S B2941950 N-[(furan-2-yl)methyl]-2-[(8-oxo-7-{[4-(4-phenylpiperazine-1-carbonyl)phenyl]methyl}-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-6-yl)sulfanyl]acetamide CAS No. 689759-42-0

N-[(furan-2-yl)methyl]-2-[(8-oxo-7-{[4-(4-phenylpiperazine-1-carbonyl)phenyl]methyl}-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-6-yl)sulfanyl]acetamide

Katalognummer: B2941950
CAS-Nummer: 689759-42-0
Molekulargewicht: 637.71
InChI-Schlüssel: YDUZDDBUJGQHNO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

This compound features a polycyclic quinazolinone core fused with a [1,3]dioxolo moiety, a sulfanylacetamide linker, and a furan-2-ylmethyl group. Key physicochemical properties include:

  • Hydrogen bond donors/acceptors: 1 and 8, respectively .
  • Topological polar surface area (TPSA): 143 Ų, indicating moderate polarity .
  • Lipophilicity: XlogP = 3.1, suggesting moderate membrane permeability .
  • Structural complexity: A complexity score of 974, reflecting its intricate fused-ring system and substituent diversity .

Eigenschaften

IUPAC Name

N-(furan-2-ylmethyl)-2-[[8-oxo-7-[[4-(4-phenylpiperazine-1-carbonyl)phenyl]methyl]-[1,3]dioxolo[4,5-g]quinazolin-6-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C34H31N5O6S/c40-31(35-19-26-7-4-16-43-26)21-46-34-36-28-18-30-29(44-22-45-30)17-27(28)33(42)39(34)20-23-8-10-24(11-9-23)32(41)38-14-12-37(13-15-38)25-5-2-1-3-6-25/h1-11,16-18H,12-15,19-22H2,(H,35,40)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDUZDDBUJGQHNO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2)C(=O)C3=CC=C(C=C3)CN4C(=O)C5=CC6=C(C=C5N=C4SCC(=O)NCC7=CC=CO7)OCO6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H31N5O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

637.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

N-[(furan-2-yl)methyl]-2-[(8-oxo-7-{[4-(4-phenylpiperazine-1-carbonyl)phenyl]methyl}-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-6-yl)sulfanyl]acetamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

Structural Characteristics

The compound's structure includes several key components:

  • Furan Ring : Contributes to the compound's reactivity and biological interactions.
  • Quinazoline Core : Known for its diverse pharmacological activities.
  • Piperazine Moiety : Enhances binding affinity to various biological targets.

The molecular formula is C34H31N5O6SC_{34}H_{31}N_{5}O_{6}S, with a molecular weight of approximately 637.7 g/mol .

Anticancer Activity

Research indicates that compounds with quinazoline cores often exhibit anticancer properties. This compound has been evaluated for its cytotoxic effects against various cancer cell lines.

Case Study Findings :

  • Cytotoxicity Assays : In vitro studies demonstrated significant cytotoxicity against Huh-7 hepatoma cells and human Jurkat cells, indicating potential as an anticancer agent .
  • Mechanism of Action : The compound appears to induce apoptosis in cancer cells through modulation of specific signaling pathways associated with cell survival and proliferation.

Antimicrobial Activity

The compound's structural features suggest potential antimicrobial properties. Preliminary studies have shown:

  • Broad-Spectrum Activity : The compound exhibited activity against both bacterial and fungal strains.
  • Minimum Inhibitory Concentration (MIC) : Initial tests yielded MIC values comparable to established antimicrobial agents, suggesting effectiveness in treating infections caused by resistant strains .

The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer progression and microbial survival.
  • Receptor Modulation : It has the potential to modulate receptor activity linked to various physiological responses.

Summary of Biological Activities

Activity TypeTarget Organism/Cell LineObserved EffectReference
AnticancerHuh-7 Hepatoma CellsCytotoxicity
AntimicrobialVarious Bacterial StrainsBroad-spectrum activity
AntifungalCandida albicansMIC: 0.0625–1 μg/mL

Wissenschaftliche Forschungsanwendungen

N-[(furan-2-yl)methyl]-2-[(8-oxo-7-{[4-(4-phenylpiperazine-1-carbonyl)phenyl]methyl}-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-6-yl)sulfanyl]butanamide is a complex synthetic organic compound that has potential applications in medicinal chemistry and pharmacology. It contains a furan ring, a quinazoline core, and a piperazine moiety. Its molecular formula is C36H35N5O6S and its molecular weight is approximately 665.8 g/mol.

Scientific Research Applications
This compound has garnered interest in scientific fields because it may have pharmaceutical applications. It could be a lead compound in the creation of new treatments for certain illnesses or conditions influenced by enzyme activity or receptor interactions.

Chemical Properties
Key properties of N-[(furan-2-yl)methyl]-2-[(8-oxo-7-{[4-(4-phenylpiperazine-1-carbonyl)phenyl]methyl}-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-6-yl)sulfanyl]butanamide include:

  • Molecular Weight: 665.8 g/mol
  • Density: Not Available
  • Boiling Point: Not Available
  • Melting Point: Not Available
  • Flash Point: Not Available

These characteristics are critical for understanding the compound's stability and behavior in various settings.

Potential Chemical Reactions
N-[(furan-2-yl)methyl]-2-[(8-oxo-7-{[4-(4-phenylpiperazine-1-carbonyl)phenyl]methyl}-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-6-yl)sulfanyl]butanamide can undergo various chemical reactions:

  • Condensation reactions
  • Hydrolysis
  • Oxidation
  • Reduction

These reactions are critical for exploring the compound's potential derivatives and enhancing its biological activity.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Quinazoline-Based Derivatives

4-Hydroxyquinazoline Derivatives (A1–A6)

These compounds () share a quinazolinone core but differ in substituents on the piperazine-linked phenyl ring. Key comparisons:

Property Target Compound A2 (3-Fluorophenyl) A6 (4-Chlorophenyl)
Yield Not reported 52.2% 48.1%
Melting Point (°C) Not reported 189.5–192.1 189.8–191.4
XlogP 3.1 ~2.8 (estimated) ~3.5 (estimated)
Key Substituents Dioxolo, phenylpiperazine 3-Fluorophenyl 4-Chlorophenyl
B. Neurotensin Receptor Agonists ()

Compounds like (S)-3-{8-chloro-2-(1-fluoro-cyclobutyl)-4-[4-(2-méthoxy-phényl)-pipéridin-1-yl]-quinazolin-6-yl}-cyclopentanol share the quinazoline scaffold but incorporate fluorinated cyclopropane/cyclobutane and methoxyphenyl groups. These modifications enhance receptor specificity, suggesting that the target compound’s dioxolo and furan groups may similarly fine-tune selectivity .

Acetamide Derivatives with Heterocyclic Moieties

A. N-[(4E)-Arylidene-5-oxo-2-phenyl-4,5-dihydro-1H-imidazol-1-yl]-2-(2-methyl-1,3-thiazol-4-yl)acetamides ()

These compounds exhibit antioxidant and antibacterial activities linked to their thiazole and imidazolone groups.

B. 2-[2-(4-Fluorophenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]-N-(2-furylmethyl)acetamide ()

Structurally analogous due to the furylmethyl-acetamide moiety, this compound’s pyrazolotriazinone core contrasts with the target’s quinazolinone. Such differences may lead to divergent pharmacokinetic behaviors, as triazinones often exhibit higher metabolic stability .

Sulfonamide and Piperazine-Containing Compounds

Compounds like 785813-20-9 (4-[4-(2,3-dimethylphenyl)piperazine-1-carbonyl]-N-methyl-N-phenylbenzenesulfonamide) () highlight the role of piperazine in enhancing solubility and CNS penetration. The target compound’s phenylpiperazine group may similarly improve blood-brain barrier permeability, a critical factor for neuroactive agents .

Mechanistic and Functional Insights

Physicochemical and ADME Properties

  • Polar Surface Area : A TPSA of 143 Ų may limit oral bioavailability compared to smaller analogs (e.g., A2: TPSA ~110 Ų estimated), necessitating formulation optimization .

Tables

Table 1. Key Physicochemical Comparisons

Compound Molecular Weight XlogP TPSA (Ų) Hydrogen Bond Donors
Target Compound ~692.8* 3.1 143 1
A2 (3-Fluorophenyl) ~450 ~2.8 ~110 3
785813-20-9 () 495.6 4.2 85 1

*Estimated based on molecular formula.

Table 2. Structural Features and Implications

Feature Target Compound Analogues Functional Implication
Quinazolinone core Present A-series () Kinase/topoisomerase inhibition
Piperazine moiety Phenylpiperazine-carbonyl 785813-20-9 () Enhanced solubility/CNS uptake
Furan group Furan-2-ylmethyl Modulation of electronic density

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.